(Cyclobutyldifluoromethyl)benzene, an organic compound, is characterized by its unique structure that combines a cyclobutyl group with a difluoromethyl substituent on a benzene ring. The molecular formula for this compound is , and it has a molecular weight of approximately 188.19 g/mol. This compound falls under the classification of fluorinated aromatic hydrocarbons, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Methods of Synthesis
The synthesis of (Cyclobutyldifluoromethyl)benzene can be accomplished through several methods:
Technical Details
The reactions generally require careful control of temperature and pressure conditions to optimize yield and minimize side reactions. Solvents such as tetrahydrofuran or dimethylformamide are often employed to dissolve reactants and facilitate the reaction process.
The molecular structure of (Cyclobutyldifluoromethyl)benzene features a cyclobutyl ring attached to a benzene ring with a difluoromethyl group.
C1CC(C1)C(F)(F)C2=CC=CC=C2
The cyclobutyl group introduces significant strain due to its four-membered ring structure, which influences the compound's reactivity and stability.
(Cyclobutyldifluoromethyl)benzene can undergo various chemical reactions typical for both aromatic compounds and aliphatic fluorinated compounds:
The mechanism of action for (Cyclobutyldifluoromethyl)benzene primarily involves its reactivity patterns due to the presence of both the cyclobutyl and difluoromethyl groups:
This dual reactivity allows for versatile synthetic applications in organic chemistry.
These properties make (Cyclobutyldifluoromethyl)benzene suitable for various applications in chemical synthesis and research.
(Cyclobutyldifluoromethyl)benzene has several scientific uses:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 104112-34-7
CAS No.: 98914-01-3
CAS No.: 73491-34-6